molecular formula C12H10N6 B565115 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 CAS No. 1215499-36-7

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3

Cat. No.: B565115
CAS No.: 1215499-36-7
M. Wt: 241.272
InChI Key: GUYGDZSFLARRCN-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 is a deuterated derivative of 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline. This compound is primarily used in proteomics research due to its unique chemical properties .

Preparation Methods

The synthesis of 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 involves multiple steps. The starting material is typically a substituted quinoline, which undergoes a series of reactions including azidation and deuteration. The reaction conditions often involve the use of azide sources such as sodium azide and deuterium sources for the incorporation of deuterium atoms . Industrial production methods are similar but scaled up to accommodate larger quantities.

Chemical Reactions Analysis

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 undergoes various types of chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in labeling studies due to its azido group, which can be tagged with fluorescent markers.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of cancer research.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical assays and labeling techniques .

Comparison with Similar Compounds

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its deuterated structure, which can provide insights into reaction mechanisms and improve the stability of the compound in certain applications.

Properties

IUPAC Name

2-azido-4-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c1-7-6-9-8(4-3-5-14-9)10-11(7)18(2)12(15-10)16-17-13/h3-6H,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYGDZSFLARRCN-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=C(C=C2C)N=CC=C3)N=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215499-36-7
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215499-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.